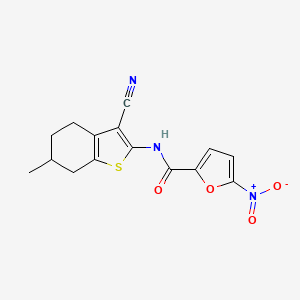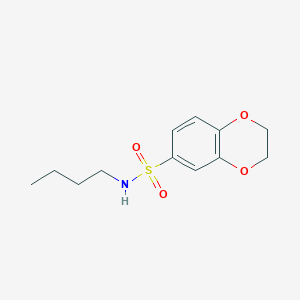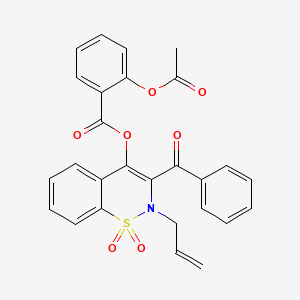![molecular formula C12H9N3O5S B4089267 3-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B4089267.png)
3-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one
Descripción general
Descripción
3-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, an oxadiazole ring, and a dihydrofuranone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one typically involves multiple steps, starting with the preparation of the 2-nitrophenyl-1,3,4-oxadiazole intermediate. This intermediate can be synthesized through the cyclization of 2-nitrobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide. The resulting oxadiazole is then reacted with a suitable dihydrofuranone precursor under conditions that promote the formation of the sulfanyl linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
3-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl and oxadiazole moieties may play a role in binding to these targets, while the dihydrofuranone ring could influence the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one: The parent compound.
3-{[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one: A reduced form with an amino group instead of a nitro group.
3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one: A substituted form with a chlorine atom.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c16-11-9(5-6-19-11)21-12-14-13-10(20-12)7-3-1-2-4-8(7)15(17)18/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZMRYMSFGFRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B4089211.png)
![1-[3-(1-Cyclopentylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one](/img/structure/B4089217.png)
![N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide](/img/structure/B4089222.png)


![2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4089248.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089249.png)
![4-Chloro-2-[1-(1,2,4-triazol-4-ylamino)ethyl]phenol](/img/structure/B4089259.png)

![N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide](/img/structure/B4089264.png)

![5-[(4-BROMOPHENOXY)METHYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B4089272.png)
